

Spectroscopic Profile of 4-Decylpyridine: A Technical Guide

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Compound of Interest

Compound Name: **4-Decylpyridine**

Cat. No.: **B155216**

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This technical guide provides an in-depth spectroscopic analysis of **4-Decylpyridine**, a heterocyclic aromatic compound with potential applications in pharmaceutical and materials science. The document details its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, offering a comprehensive reference for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of **4-Decylpyridine**. The following tables summarize the expected chemical shifts (δ) in parts per million (ppm) for its proton (^1H) and carbon-13 (^{13}C) nuclei.

^1H NMR Data

Table 1: ^1H NMR Chemical Shifts and Coupling Constants for **4-Decylpyridine**

Protons	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2, H-6 (Pyridine ring)	~8.5	Doublet	~6.0
H-3, H-5 (Pyridine ring)	~7.2	Doublet	~6.0
α -CH ₂ (Decyl chain)	~2.6	Triplet	~7.6
β -CH ₂ (Decyl chain)	~1.6	Quintet	~7.5
(CH ₂) ₇ (Decyl chain)	~1.2-1.3	Multiplet	-
CH ₃ (Decyl chain)	~0.9	Triplet	~6.8

Note: Predicted values based on typical spectra of 4-alkylpyridines. The exact chemical shifts and coupling constants can vary slightly depending on the solvent and experimental conditions.

¹³C NMR Data

Table 2: ¹³C NMR Chemical Shifts for 4-Decylpyridine

Carbon Atom	Chemical Shift (δ , ppm)
C-4 (Pyridine ring)	~155
C-2, C-6 (Pyridine ring)	~150
C-3, C-5 (Pyridine ring)	~124
α -C (Decyl chain)	~35
β -C (Decyl chain)	~32
Interior (CH ₂) _n (Decyl chain)	~29-30
Terminal CH ₂ (Decyl chain)	~23
Terminal CH ₃ (Decyl chain)	~14

Note: Predicted values based on available data for 4-alkylpyridines.[\[1\]](#)

Infrared (IR) Spectroscopy

The IR spectrum of **4-Decylpyridine** is characterized by vibrations of the pyridine ring and the decyl alkyl chain.

Table 3: Characteristic IR Absorption Bands for **4-Decylpyridine**

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3000-3100	C-H stretch	Aromatic (Pyridine)
2850-2960	C-H stretch	Aliphatic (Decyl chain)
~1600	C=C stretch	Aromatic (Pyridine)
~1560	C=N stretch	Aromatic (Pyridine)
1450-1470	C-H bend	Aliphatic (CH ₂)
~1420	C=C stretch	Aromatic (Pyridine)
~800-840	C-H out-of-plane bend	para-disubstituted Pyridine

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of **4-Decylpyridine** in a suitable solvent, such as ethanol or cyclohexane, is expected to show absorption bands characteristic of the pyridine chromophore.

Table 4: UV-Vis Absorption Maxima for **4-Decylpyridine**

Wavelength (λ_{max} , nm)	Electronic Transition	Chromophore
~255	$\pi \rightarrow \pi$	Pyridine ring
~280 (shoulder)	$n \rightarrow \pi$	Pyridine ring

Note: The exact λ_{max} can be influenced by the solvent polarity.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **4-Decylpyridine**.

NMR Spectroscopy

¹H and ¹³C NMR:

- Sample Preparation: Dissolve approximately 10-20 mg of **4-Decylpyridine** in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) may be necessary.
- Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Calibrate the chemical shifts using the TMS signal.

IR Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR:

- Sample Preparation: Place a small drop of neat **4-Decylpyridine** liquid directly onto the ATR crystal (e.g., diamond or zinc selenide).
- Background Collection: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
- Sample Spectrum Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the IR spectrum over a range of 4000-400 cm⁻¹. Co-add

multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

- Data Processing: Perform baseline correction and peak picking to identify the characteristic absorption bands.

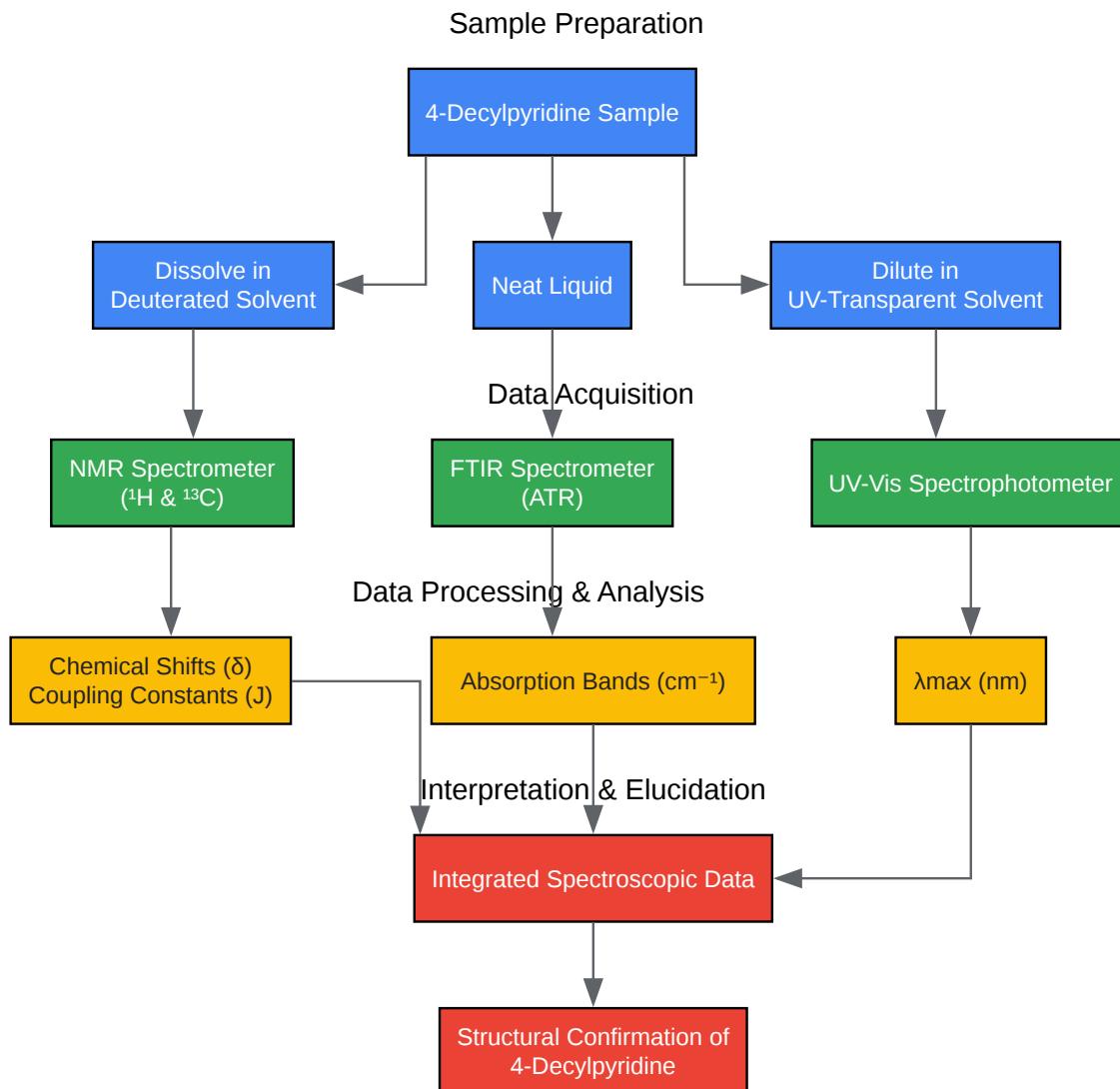
UV-Vis Spectroscopy

- Sample Preparation: Prepare a stock solution of **4-Decylpyridine** in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) of a known concentration. Perform serial dilutions to obtain a series of solutions with concentrations that result in an absorbance between 0.1 and 1.0.
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline spectrum.
- Sample Measurement: Rinse the cuvette with the sample solution before filling it. Place the cuvette in the sample holder and record the UV-Vis spectrum over a range of approximately 200-400 nm.
- Data Analysis: Identify the wavelength of maximum absorbance (λ_{max}) from the resulting spectrum.

Workflow and Data Relationships

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **4-Decylpyridine**, from sample preparation to data integration for structural elucidation.

Workflow for Spectroscopic Analysis of 4-Decylpyridine

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References

- 1. Pyridine, 4-decyl- | C15H25N | CID 13563860 - PubChem [pubchem.ncbi.nlm.nih.gov]
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